2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide
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Overview
Description
2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide is a heterocyclic compound that contains a thiazepine ring fused with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-aminothiophenol with α,β-unsaturated carbonyl compounds in the presence of oxidizing agents. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like N-bromosuccinimide (NBS) under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature
Chemical Reactions Analysis
Types of Reactions
2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazepine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazepine derivatives.
Scientific Research Applications
2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2,3-dihydrobenzo[b][1,4]oxathiin-3-yl methanols
- N’-(2,3-dihydrobenzo[b][1,4]thiazepin-4-yl)acetohydrazide
Uniqueness
2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide is unique due to its specific thiazepine ring structure and the presence of a dioxide group. This structural feature imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1,1-dioxo-3,5-dihydro-2H-1λ6,5-benzothiazepin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c11-9-5-6-14(12,13)8-4-2-1-3-7(8)10-9/h1-4H,5-6H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHBVKSPACBKMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=CC=CC=C2NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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